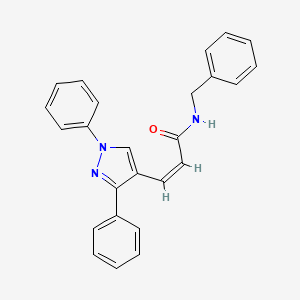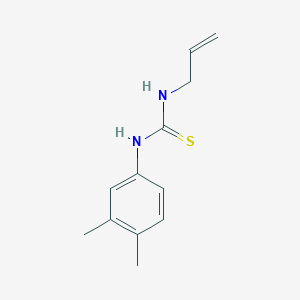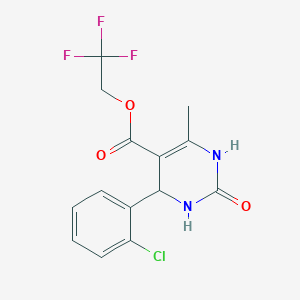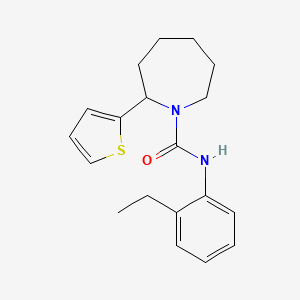
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, also known as BDPA, is a compound that has been extensively studied for its potential applications in scientific research. BDPA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it has been suggested that N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide exerts its biological activities by modulating various signaling pathways. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been found to exhibit diverse biochemical and physiological effects. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using commercially available starting materials. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations to using N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide in lab experiments. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. Furthermore, the biological activities of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. One potential direction is to investigate the structure-activity relationship of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide and its derivatives to identify compounds with improved biological activities. Another potential direction is to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a therapeutic agent for various diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Furthermore, it would be interesting to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide can be synthesized by a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, which is then converted to 1,3-diphenyl-1H-pyrazole-4-carboxamide. The final step involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with benzyl acrylate in the presence of a catalyst to yield N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide.
科学的研究の応用
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-24(26-18-20-10-4-1-5-11-20)17-16-22-19-28(23-14-8-3-9-15-23)27-25(22)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,26,29)/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHENCRGDQQPQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)

![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)

![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)